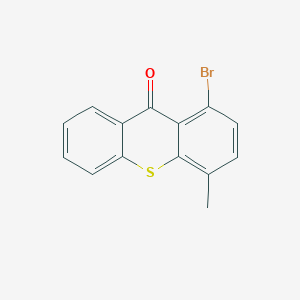
1-Bromo-4-methyl-9h-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methyl-9h-thioxanthen-9-one is a derivative of thioxanthone . Thioxanthone (TX) is an aromatic ketone . Compared to other aromatic ketones, TX has a high triplet energy and a relatively long triplet lifetime, and it has the ability to participate successfully in merger reactions with metal complexes .
Synthesis Analysis
Thioxanthone derivatives bearing strongly electron-donating dialkylamino groups have been synthesized efficiently via the Buchwald−Hartwig, Sonogashira, and Heck reactions . Compounds possessing both one and two donors have been prepared . The following compounds were synthesized following literature procedures: 2-bromo-9H-thioxanthen-9-one (1), 2,4-diethyl-9H-thioxanthen-9-one .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-methyl-9h-thioxanthen-9-one is similar to that of 9H-Thioxanthen-9-one . The molecular weight of 9H-Thioxanthen-9-one is 254.347 .Chemical Reactions Analysis
Thioxanthen-9-one can mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT), or single electron transfer (SET) .Physical And Chemical Properties Analysis
Thioxanthone has intriguing optical properties . The presence of the amino group alone increased the fluorescence quantum yield 100 times . Dyes possessing arylethylene and arylethynyl linkages absorbed UV radiation and violet light while emitting (weakly) red light, as a consequence of different geometries at ground and excited states .Aplicaciones Científicas De Investigación
- TXENE derivatives have been investigated as photoinitiators in two-photon induced photopolymerization (TPIP) . In TPIP, initiators absorb energy from two photons, leading to efficient polymerization. These compounds exhibit high two-photon absorption cross-sections, making them valuable for creating intricate microstructures and 3D printing applications .
- Additionally, visible-light amine thioxanthone derivatives , including TXENE , serve as photoredox catalysts. They enable controlled polymerization processes, such as radical polymerization, under mild conditions. These catalysts find applications in materials science and organic synthesis .
- TXENE displays mechano-responsive luminescence . When subjected to mechanical stress (e.g., grinding or pressure), it undergoes color changes due to structural modifications. This property has potential applications in sensors, smart materials, and stress-responsive devices .
- 1-Bromo-4-methyl-9H-thioxanthen-9-one serves as a reagent for the chemoselective oxidation of sulfides to sulfoxides using hydrogen peroxide. Its functional group tolerance makes it useful in synthetic chemistry .
- The strategic design of TXENE , composed of double thioxanthene chromophores and a diene linker, results in a multi-stimuli-responsive luminescent material. Its polymorphism and responsiveness to various stimuli (e.g., temperature, pressure) make it promising for applications in optoelectronics and sensing .
Photopolymerization and Photoredox Catalysis
Mechochromic Behavior
Functional Group Tolerant Oxidation
Fluorescent Materials
Mecanismo De Acción
- Xanthones, including thioxanthenones, often modulate various biological responses by binding to specific receptors, enzymes, or other cellular targets .
- 1-Bromo-4-methyl-9H-thioxanthen-9-one likely mediates reactions through several mechanisms:
Target of Action
Mode of Action
Direcciones Futuras
Thioxanthone derivatives have been used in two-photon induced polymerization . The use of two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology . Great efforts have been devoted to the development of both monomers and photoinitiators for this process .
Propiedades
IUPAC Name |
1-bromo-4-methylthioxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrOS/c1-8-6-7-10(15)12-13(16)9-4-2-3-5-11(9)17-14(8)12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUJJBSGLCDRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methyl-9h-thioxanthen-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

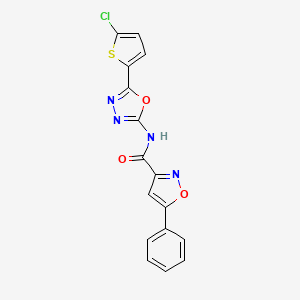
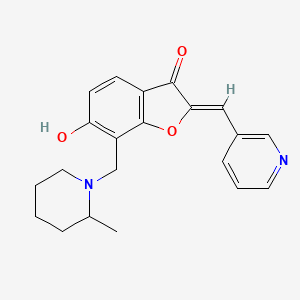
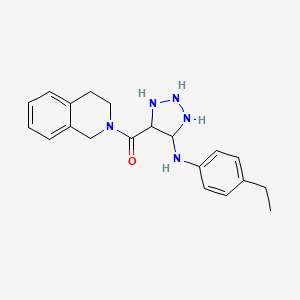
![3-Chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2779718.png)
![2-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B2779721.png)

![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2779725.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)

![7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2779731.png)
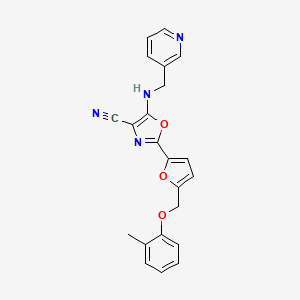
![7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779733.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2779734.png)